![molecular formula C20H24N6O4 B14009102 Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate CAS No. 30768-51-5](/img/structure/B14009102.png)
Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate
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Overview
Description
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino and ethoxycarbonyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Attachment of the benzoic acid moiety: This step involves esterification reactions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester (COOCH₃) and ethoxycarbonyl (COOEt) groups are susceptible to hydrolysis under acidic or basic conditions.
Research Findings :
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The ethoxycarbonyl group hydrolyzes faster than the methyl ester due to steric and electronic factors ( ).
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Hydrolysis in basic media yields carboxylate salts, while acidic conditions produce free carboxylic acids.
Amino Group Reactivity
The primary amino groups (NH₂) at positions 6 and 8 participate in nucleophilic substitutions and coupling reactions.
Research Findings :
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Acylation at the 8-amino group proceeds selectively due to lower steric hindrance compared to the 6-position ( ).
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Cross-coupling reactions require palladium catalysts and tolerate electron-withdrawing substituents on the boronic acid ( ).
Reduction of Dihydropyrido-Pyrazine Core
The 3,4-dihydro-pyrazine ring can undergo further reduction or oxidation.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Oxidation | MnO₂, CHCl₃ | Fully aromatic pyrido[2,3-b]pyrazine | |
Hydrogenation | H₂, Pd/C, EtOH | Tetrahydro-pyrido-pyrazine (saturated ring) |
Research Findings :
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Oxidation with MnO₂ selectively targets the dihydro ring without affecting ester or amino groups ( ).
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Hydrogenation under mild conditions preserves stereochemistry but may reduce aromatic amines ( ).
Functionalization of the Methylamino-Benzoate Moiety
The methylamino group attached to the benzoate can undergo alkylation or arylation.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | |
Ullmann Coupling | CuI, aryl iodide, DMF, 120°C | Aryl-substituted benzoate |
Research Findings :
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Alkylation with methyl iodide proceeds quantitatively in polar aprotic solvents ( ).
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Ullmann coupling requires elevated temperatures but achieves high regioselectivity ( ).
Stability and Degradation Pathways
Scientific Research Applications
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
What sets Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester apart is its combination of functional groups, which provides unique chemical and biological properties
Biological Activity
Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general approach includes:
- Formation of the Dihydropyrido Core : The initial step often involves the reaction of appropriate amino acids or derivatives with ethoxycarbonyl compounds to form the dihydropyrido structure.
- Methylation : Subsequent methylation reactions introduce methyl groups at specific positions to enhance biological activity.
- Final Coupling : The final step involves coupling the synthesized dihydropyrido compound with benzoate derivatives to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dihydropyrido structure have shown inhibition of cancer cell proliferation in various in vitro studies.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that related compounds possess efficacy against various bacterial strains, indicating a possible mechanism of action involving disruption of bacterial cell walls or inhibition of protein synthesis.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The presence of amino and carbonyl groups may allow for interaction with key enzymes in metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Screening
A study conducted on a series of synthesized derivatives including this compound revealed promising results against human cancer cell lines. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods and broth microdilution assays, demonstrating significant inhibition zones and low MIC values.
Properties
CAS No. |
30768-51-5 |
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Molecular Formula |
C20H24N6O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[[8-amino-6-(ethoxycarbonylamino)-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-9H,4,10-11H2,1-3H3,(H4,21,22,24,25,28) |
InChI Key |
PBHJRRSRNCTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)N)N=C(CN2)CN(C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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